Discontinued See A191400

Overview

Description

Discontinued See A191400 is a synthetic compound that has been studied for its potential therapeutic applications in the laboratory. It was first developed in the early 2000s as a potential alternative to existing drugs for the treatment of certain conditions. It has been studied for its potential to act as an anti-inflammatory, anti-fungal, anti-tumor, anti-bacterial, and anti-viral agent. This compound has been studied for its potential to target specific receptors in the body, as well as for its anti-cancer and anti-microbial activities. In recent years, Discontinued See A191400 has been studied for its potential to treat a variety of conditions, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.

Scientific Research Applications

Chemical Properties

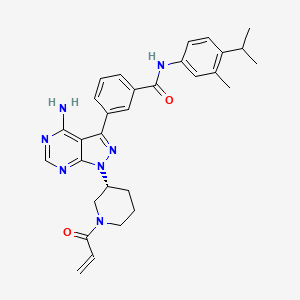

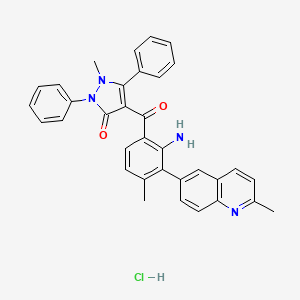

PF-06465469, also known as 3-[4-Amino-1-[(3R)-1-(1-oxo-2-propen-1-yl)-3-piperidinyl]-1H-pyrazolo[3,4-d]pyrimidin-3-yl]-N-[3-methyl-4-(1-methylethyl)phenyl]-benzamide, is a compound with the empirical formula C30H33N7O2 and a molecular weight of 523.63 . It is a white to beige powder that is soluble in DMSO .

Inhibition of ITK

PF-06465469 is a potent, covalent inhibitor of the nonreceptor tyrosine kinase Itk (IL-2 inducible T-cell kinase), which is expressed primarily in immune cells . Itk is strongly upregulated following activation of T-cells . PF-06465469 inhibits Itk enzymatic activity with an IC50 of 2 nM .

Inhibition of BTK

In addition to ITK, PF-06465469 also exhibits inhibitory activity against Bruton’s tyrosine kinase (BTK), with an IC50 of 2 nM . BTK is a key regulator of the B-cell receptor signaling pathway, and its inhibition can have therapeutic implications in certain types of cancer.

Impact on T-cell Activation

PF-06465469 blocks anti-CD3 induced phosphorylation of PLCg in Jurkat cells (a human T lymphocyte cell line), with an IC50 of 31 nM . This suggests that PF-06465469 can modulate T-cell activation, which could have implications in immune-related disorders.

Effect on IL-2 Production

PF-06465469 inhibits IL-2 production in anti-CD3 stimulated human whole blood with an IC50 of 48 nM . IL-2 is a cytokine that plays a critical role in the immune response, and its modulation can impact various immune disorders.

Potential Applications in Cancer Research

Given its inhibitory effects on ITK and BTK, as well as its impact on T-cell activation and IL-2 production, PF-06465469 has potential applications in cancer research, particularly in the context of T-cell lymphomas . Further studies are needed to explore this potential in more detail.

Mechanism of Action

Target of Action

PF-06465469 is a potent inhibitor of Interleukin-2-inducible T-cell kinase (ITK) . ITK is a Tec family tyrosine kinase that mediates signaling processes after T cell receptor engagement . It is expressed primarily in immune cells and is strongly upregulated following activation of T-cells . PF-06465469 also exhibits inhibitory activity against Bruton’s tyrosine kinase (BTK) .

Mode of Action

PF-06465469 acts as a covalent inhibitor of ITK . It inhibits ITK enzymatic activity with an IC50 of 2 nM . The compound blocks anti-CD3 induced phosphorylation of PLCg in Jurkat cells .

Biochemical Pathways

The primary biochemical pathway affected by PF-06465469 is the T-cell receptor signaling pathway . Activation of ITK requires recruitment to the membrane via its pleckstrin homology domain, phosphorylation of ITK by the Src kinase, Lck, and binding of ITK to the SLP-76/LAT adapter complex . After activation, ITK phosphorylates and activates phospholipase C-gamma1 (PLC-gamma1), leading to the production of two second messengers, DAG and IP3 . These messengers stimulate the release of calcium ions from the endoplasmic reticulum and activate Protein Kinase C, respectively .

Result of Action

The inhibition of ITK by PF-06465469 leads to a decrease in the phosphorylation of PLCg in Jurkat cells and a reduction in IL-2 production in anti-CD3 stimulated human whole blood . This suggests that PF-06465469 could potentially modulate immune responses by reducing T-cell activation.

properties

IUPAC Name |

3-[4-amino-1-[(3R)-1-prop-2-enoylpiperidin-3-yl]pyrazolo[3,4-d]pyrimidin-3-yl]-N-(3-methyl-4-propan-2-ylphenyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H33N7O2/c1-5-25(38)36-13-7-10-23(16-36)37-29-26(28(31)32-17-33-29)27(35-37)20-8-6-9-21(15-20)30(39)34-22-11-12-24(18(2)3)19(4)14-22/h5-6,8-9,11-12,14-15,17-18,23H,1,7,10,13,16H2,2-4H3,(H,34,39)(H2,31,32,33)/t23-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGJVMKJGKFEHTL-HSZRJFAPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NC(=O)C2=CC=CC(=C2)C3=NN(C4=NC=NC(=C34)N)C5CCCN(C5)C(=O)C=C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC(=C1)NC(=O)C2=CC=CC(=C2)C3=NN(C4=NC=NC(=C34)N)[C@@H]5CCCN(C5)C(=O)C=C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H33N7O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

523.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Discontinued See A191400 | |

CAS RN |

1407966-77-1 | |

| Record name | 1407966-77-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(3-chloro-4-fluorophenyl)methyl]-1-methyl-N-[[(1R,5S)-3-methyl-3-azabicyclo[3.1.0]hexan-6-yl]methyl]imidazole-4-carboxamide](/img/structure/B609922.png)

![(3S,3aR)-2-(3-chloro-4-cyanophenyl)-3-cyclopentyl-3,3a,4,5-tetrahydrobenzo[g]indazole-7-carboxylic acid](/img/structure/B609923.png)